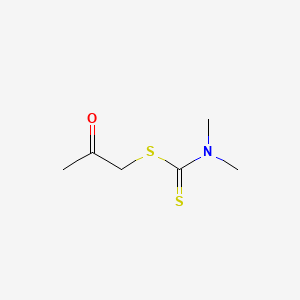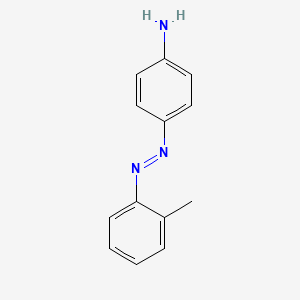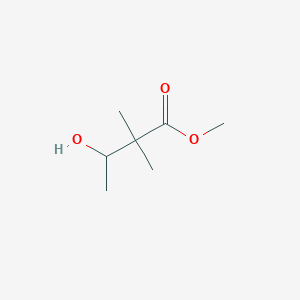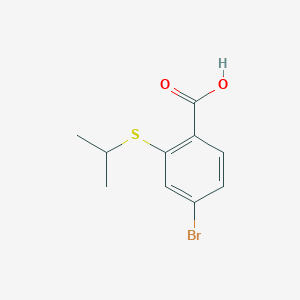![molecular formula C9H8BrNO B8585252 6-bromo-2,5-dimethylbenzo[d]oxazole](/img/structure/B8585252.png)
6-bromo-2,5-dimethylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2,5-dimethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,5-dimethylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with brominated methyl derivatives under specific conditions. One common method includes the condensation of 2-aminophenol with 2,5-dimethylbenzoyl chloride in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2,5-dimethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
6-bromo-2,5-dimethylbenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of optical sensors and organic light-emitting diodes (OLEDs) due to its favorable optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,5-dimethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
- 2-Methylbenzoxazole
- 2,5-Dimethylbenzoxazole
- 6-Chloro-2,5-dimethylbenzoxazole
Comparison: 6-bromo-2,5-dimethylbenzo[d]oxazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its non-brominated counterparts. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-2,5-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
InChI Key |
UJXIJDHIJZCVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
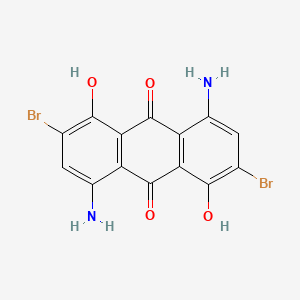
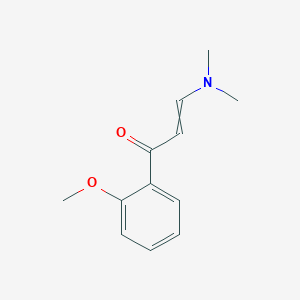
![Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate](/img/structure/B8585196.png)
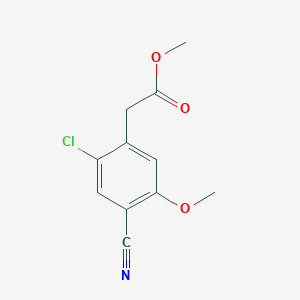
methyl}pyridine](/img/structure/B8585222.png)

